molecular formula C17H21N5O2 B2880963 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate CAS No. 2326367-70-6

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate

Cat. No.: B2880963
CAS No.: 2326367-70-6
M. Wt: 327.388
InChI Key: OSAPTIMTACDWAQ-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyrimidine core linked to a piperidine ring, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the propyl chain and the cyclopropylidenepiperidine moiety. Common reagents used in these steps include various alkylating agents, cyclization catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate stands out due to its unique triazolopyrimidine core and cyclopropylidenepiperidine moiety, which confer distinct chemical and biological properties. Unlike simpler quaternary ammonium compounds, this compound’s complex structure allows for more specific interactions with molecular targets, making it a valuable tool in advanced scientific research.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-7-5-15(6-8-21)14-3-4-14)24-9-1-2-13-10-18-16-19-12-20-22(16)11-13/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPTIMTACDWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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